Pyridine-2,4-diamine Dihydrochloride

Neuromuscular Junction Anesthesiology Pharmacodynamics

Pyridine-2,4-diamine dihydrochloride (CAS 179555-09-0), also known as 2,4-diaminopyridine dihydrochloride (2,4-DAP), is a dihydrochloride salt of the heterocyclic diamine 2,4-diaminopyridine. As a derivative of the potassium channel blocker 4-aminopyridine (4-AP), 2,4-DAP has been characterized as a more potent antagonist of non-depolarizing neuromuscular blocking agents with a superior safety profile due to its reduced central nervous system (CNS) penetration.

Molecular Formula C5H9Cl2N3
Molecular Weight 182.05 g/mol
Cat. No. B13010389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,4-diamine Dihydrochloride
Molecular FormulaC5H9Cl2N3
Molecular Weight182.05 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)N.Cl.Cl
InChIInChI=1S/C5H7N3.2ClH/c6-4-1-2-8-5(7)3-4;;/h1-3H,(H4,6,7,8);2*1H
InChIKeyQPRADDRNEBKLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2,4-diamine Dihydrochloride: A Differentiated 4-Aminopyridine Derivative for Neuromuscular Research


Pyridine-2,4-diamine dihydrochloride (CAS 179555-09-0), also known as 2,4-diaminopyridine dihydrochloride (2,4-DAP), is a dihydrochloride salt of the heterocyclic diamine 2,4-diaminopyridine . As a derivative of the potassium channel blocker 4-aminopyridine (4-AP), 2,4-DAP has been characterized as a more potent antagonist of non-depolarizing neuromuscular blocking agents with a superior safety profile due to its reduced central nervous system (CNS) penetration [1]. Its primary utility is in experimental pharmacology and anesthesiology research as a tool compound for studying neuromuscular transmission and as a potential reversal agent for muscle relaxants.

Workflow Peripheral neuromuscular transmission studies
Model Context CNS-penetration-controlled research models
Formulation Fit Aqueous dosing workflows for in vivo pharmacology

Why Generic 4-Aminopyridine Cannot Substitute for Pyridine-2,4-diamine Dihydrochloride in Critical Research Applications


While pyridine-2,4-diamine dihydrochloride belongs to the aminopyridine class, its pharmacological profile is distinct from the more common parent compound, 4-aminopyridine (4-AP). Substituting 4-AP for 2,4-DAP in research models can lead to confounding data due to significant differences in potency and, most critically, in the extent of central nervous system (CNS) activation. In vivo studies demonstrate that 2,4-DAP acts as a more potent and selective peripheral neuromuscular antagonist, lacking the CNS-mediated side effects (e.g., reduced anesthesia time, convulsion risk) that are characteristic of 4-AP [1]. This differentiation is not due to simple salt formation but is intrinsic to the 2,4-diamino substitution on the pyridine ring, which alters its pharmacokinetic and pharmacodynamic properties. Therefore, using 4-AP as a generic replacement in studies focused on peripheral neuromuscular function or requiring a wide safety margin introduces a critical experimental variable [2].

Attribute
2,4-DAP (This Product)
4-AP (Generic)
CNS Penetration
Reported lower CNS penetration profile
Known CNS penetrant; may alter anesthesia endpoints
Peripheral Selectivity
Peripheral neuromuscular focus
Mixed peripheral and CNS activity may confound
Solubility Form
Dihydrochloride salt; high aqueous solubility
Free base or other salt; solubility profile may differ

Quantitative Evidence: Pyridine-2,4-diamine Dihydrochloride vs. 4-Aminopyridine and Other Analogs


Superior Potency in Reversing Neuromuscular Blockade Compared to 4-Aminopyridine

In a direct head-to-head comparison in anesthetized rats, 2,4-diaminopyridine (2,4-DAP) demonstrated significantly greater potency than 4-aminopyridine (4-AP) in reversing a pancuronium-induced neuromuscular block. The effective dose for 50% reversal (ED50) was 140 µg/kg for 2,4-DAP, compared to 450 µg/kg for 4-AP [1]. This indicates that 2,4-DAP is approximately 3.2 times more potent on a weight basis.

Neuromuscular Block Reversal
Head-to-head
ED50 140 µg/kg vs 450 µg/kg
~3.2-fold reported potency difference
Reported neuromuscular-block reversal context
Rat model, pancuronium-induced block, IV administration
Neuromuscular Junction Anesthesiology Pharmacodynamics

Equivalent Neuromuscular Antagonism but with Reduced Central Effects vs. 4-Aminopyridine

A comparative study in monkeys showed that while 2,4-DAP and 4-AP have similar potency in reversing neuromuscular blockade (ED50 of 0.54 mg/kg for 2,4-DAP vs. 0.71 mg/kg for 4-AP), their effects on the central nervous system differ profoundly. In contrast to 4-AP, which significantly reduced anesthesia duration, 2,4-DAP did not reduce the duration of ketamine/diazepam-induced anesthesia, indicating minimal CNS penetration or activity [1].

CNS Penetration Profile
Head-to-head
Did not reduce anesthesia duration
4-AP significantly reduced anesthesia duration
Reported lower CNS penetration context
Monkey model, ketamine/diazepam anesthesia
CNS Pharmacology Anesthesiology Behavioral Pharmacology

High Aqueous Solubility of the Dihydrochloride Salt Enables Flexible In Vivo and In Vitro Dosing

The dihydrochloride salt form of 2,4-diaminopyridine provides a significant formulation advantage over the free base. The salt exhibits high aqueous solubility, with one vendor's specifications indicating solubility in water of at least 100 mg/mL (equivalent to ≥ 767.87 mM) . In contrast, the free base, 2,4-diaminopyridine (CAS 461-88-1), has limited aqueous solubility, which can complicate the preparation of reliable dosing solutions for in vivo and in vitro experiments.

Aqueous Solubility
Data to verify
≥100 mg/mL
≥767.87 mM in water
Supports aqueous dosing workflows
Supplier specification; free base has limited solubility
Formulation Bioavailability Preclinical Research

Defined Purity Specification of ≥95% as a Baseline for Research Reproducibility

Commercially available pyridine-2,4-diamine dihydrochloride is routinely supplied with a defined minimum purity specification of 95% . This baseline specification provides a verifiable starting point for researchers to ensure experimental consistency. In contrast, many custom-synthesized or lesser-characterized 2,4-diaminopyridine analogs may be supplied without such a defined purity guarantee, introducing a significant variable that can impact assay results and data reproducibility.

Purity Specification
Specification review
≥95%
Defined minimum purity baseline
Supports lot consistency review
Commercial analytical specification
Quality Control Procurement Reproducibility

Optimal Research and Preclinical Application Scenarios for Pyridine-2,4-diamine Dihydrochloride


Peripheral Neuromuscular Junction Studies Requiring a Potent, Non-CNS-Penetrant Tool Compound

Based on the quantitative evidence showing that 2,4-DAP is 3.2 times more potent than 4-AP in reversing neuromuscular block but does not reduce anesthesia duration , this compound is ideally suited for isolated nerve-muscle preparations and in vivo studies of neuromuscular transmission where central effects must be excluded. Researchers studying myasthenia gravis, Lambert-Eaton syndrome, or the effects of new neuromuscular blocking agents can use 2,4-DAP to enhance neurotransmitter release peripherally without the confounding influence of CNS-mediated arousal or convulsive activity associated with 4-AP.

In Vivo Pharmacological Studies Requiring a Wide Safety Margin and Predictable Dosing

The combination of high potency (ED50 = 140-540 µg/kg) and minimal CNS activity in primates makes 2,4-DAP a superior choice for in vivo pharmacodynamic studies where a wide therapeutic window is critical. Its reduced propensity to cause CNS excitation allows for the investigation of peripheral effects at higher doses without reaching the convulsive threshold, a known limitation of 4-AP. This safety profile is especially valuable in long-term or repeated-dosing experiments.

Formulation Development for High-Concentration Aqueous Dosing Solutions

The high aqueous solubility of the dihydrochloride salt (≥100 mg/mL) makes it the preferred form for preparing concentrated stock solutions for in vivo administration (e.g., intravenous, intraperitoneal) and for in vitro assays. This solubility eliminates the need for potentially toxic or biologically active solubilizing agents like DMSO or cyclodextrins, simplifying experimental design and reducing the risk of vehicle-related artifacts, a common issue when using the less soluble free base form.

Chemical Biology and Lead Optimization Campaigns Targeting the Neuromuscular Junction

As a well-characterized, commercially available compound with a defined purity and a clear, comparator-backed pharmacological profile [1], 2,4-DAP serves as an excellent positive control or reference standard in screening campaigns aimed at discovering novel ion channel modulators or neuromuscular junction enhancers. Its established in vivo efficacy and favorable safety profile provide a solid benchmark for evaluating the potency and selectivity of new chemical entities.

Application
Selection Property
Validation Focus
Peripheral neuromuscular junction studies
Reported lower CNS penetration profile
CNS endpoint monitoring in model
In vivo pharmacodynamic studies
Reported peripheral selectivity window
Dose-response and convulsive threshold monitoring
Aqueous formulation development
High aqueous solubility salt form
Vehicle-controlled dissolution verification
Ion channel modulator screening
Comparator-backed pharmacological profile
Benchmark potency and selectivity review

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24 linked technical documents
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